molecular formula C20H10N2O4 B074048 Quinacridonequinone CAS No. 1503-48-6

Quinacridonequinone

Cat. No. B074048
CAS RN: 1503-48-6
M. Wt: 342.3 g/mol
InChI Key: KSLLMGLKCVSKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinacridonequinone derivatives, including various substituted versions, have been synthesized through different methodologies. For instance, Ye et al. (2005) and Wang et al. (2007) reported the synthesis of quinacridone derivatives with alkyl and dendron substitutions, providing insights into their luminescent properties and molecular structures. These syntheses involve cyclization reactions and modifications to introduce different substituents, affecting the electronic and photophysical properties of the resulting compounds (Ye et al., 2005); (Wang et al., 2007).

Molecular Structure Analysis

The molecular structures of quinacridone derivatives have been extensively analyzed, revealing their tendency to form supramolecular structures through intermolecular π-π interactions and hydrogen bonding. The single-crystal X-ray structures of these derivatives display diverse molecular packing motifs that are crucial for their optical and electronic properties. Studies by Mizuguchi & Senju (2006) and Lincke (2000) have detailed these interactions, showing how the molecular arrangement influences the color and stability of these compounds (Mizuguchi & Senju, 2006); (Lincke, 2000).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions that modify their properties. The introduction of electron-withdrawing or donating groups can significantly alter their electronic and photophysical behavior. For example, the synthesis of quinacridone derivatives with different substituents can lead to materials with tailored absorption properties, useful for applications in organic electronics and photovoltaics (Jia et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their solubility, melting points, and crystallinity, are closely related to their molecular structure and substituents. These properties are critical for their processing and application in devices. For example, the alkyl chain length on the quinacridone core has been shown to influence the morphology and emission properties of derived micromaterials, as demonstrated by Zhao et al. (2009) (Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, photostability, and electrochemical characteristics, are pivotal for their functionality in optical and electronic applications. Studies have shown that these properties can be finely tuned through molecular design, enabling the development of materials with high performance for organic electronics and optoelectronics. For instance, the incorporation of quinacridone units into conjugated polymers has led to materials with promising applications in organic photovoltaics, highlighting the impact of chemical properties on device performance (Chen et al., 2010); (Song et al., 2012).

Scientific Research Applications

  • Dermatology and Lupus Treatment : Quinacridonequinone derivatives like hydroxychloroquine have been used in dermatology, particularly for treating lupus erythematosus. These drugs work by inhibiting endosomal toll‐like receptor signaling, thus limiting B cell and dendritic cell activation (Kalia & Dutz, 2007).

  • Malaria Treatment : this compound has been involved in malaria treatment research. Studies have explored its effectiveness in acute attacks of vivax malaria (Jones & Pullman, 1948).

  • Fertility Control : Research has investigated the use of this compound derivatives for fertility control, specifically through transvaginal application on the fallopian tube (Zipper, Stachetti & Medel, 1970).

  • Antimalarial Drug Research : this compound-related compounds have been examined for their antimalarial properties, including their interaction with hematin, a crucial step in the life cycle of malaria parasites (Auparakkitanon et al., 2006).

  • Nanoparticle Optical Properties : Studies have investigated the optical properties of this compound nanoparticles, which show a blue shift of absorption peak energy related to the size of nanoparticles, indicating potential applications in nanotechnology and materials science (Akimoto et al., 2012).

  • Organic Photovoltaic Applications : this compound chemistry has been explored for its potential application in organic photovoltaic devices. This involves the development of new compounds through specific chemical processes (Chesman & Liepa, 2020).

  • Crystallography and Pigmentation : this compound has been a subject of research in crystallography, particularly in the context of its applications as pigments due to its outstanding light, heat, and chemical fastness (Chung & Scott, 1971).

  • Medicinal Chemistry : The chemical and medicinal aspects of this compound and its analogues have been extensively reviewed, especially focusing on their therapeutic potentials in various fields like medicines, electronic industry, and cosmetics (Shafiq et al., 2022).

Safety and Hazards

Quinacridonequinone is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLMGLKCVSKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044838
Record name Quinacridonequinone
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1503-48-6
Record name Quinacridonequinone
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Record name Quinacridonequinone
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Record name Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
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Record name Quinacridonequinone
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Record name Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
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Record name QUINACRIDONEQUINONE
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Synthesis routes and methods

Procedure details

Quinacridone (50 grams) was dispersed in water (1000 grams) and potassium hydroxide (50 grams) was added. The resulting slurry was then heated to 65° C. and sodium peroxydisulfate (200 grams) was added over a 6 hour period. The resulting slurry was stirred continuously for 8 hours at 65° C. then filtered. The resulting presscake was washed with water to neutral and dried. 55 grams of bright yellow highly pure quinacridonequinone was produced.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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